molecular formula C10H13N B11727562 1-Ethyl-2-phenylaziridine

1-Ethyl-2-phenylaziridine

Cat. No.: B11727562
M. Wt: 147.22 g/mol
InChI Key: UUJCYIMTWZWQFW-UHFFFAOYSA-N
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Description

1-Ethyl-2-phenylaziridine is a nitrogen-containing heterocyclic compound with the molecular formula C10H13N . It is classified as an aziridine, a class of compounds characterized by a highly strained three-membered ring system that makes them valuable and versatile intermediates in synthetic organic chemistry . The structure incorporates an ethyl group and a phenyl ring, which influences its reactivity and physical properties. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers value aziridines like this compound for their role as key precursors in the synthesis of more complex molecules, particularly through ring-opening reactions. These reactions are fundamental in developing novel compounds and materials. Its specific stereochemistry can be critical for asymmetric synthesis applications, making it a potential building block in medicinal chemistry for exploring new pharmacologically active agents . Always refer to the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

1-ethyl-2-phenylaziridine

InChI

InChI=1S/C10H13N/c1-2-11-8-10(11)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3

InChI Key

UUJCYIMTWZWQFW-UHFFFAOYSA-N

Canonical SMILES

CCN1CC1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Formation of Bromodimethyl Sulfonium Bromide (S1)

The synthesis begins with the preparation of bromodimethyl sulfonium bromide (S1), a key electrophilic reagent. Dimethyl sulfide reacts with bromine in dichloromethane at low temperatures (-10°C to 0°C) to yield S1 as light orange crystals. This exothermic reaction requires careful temperature control to avoid side products.

Reaction Conditions

  • Reagents : Dimethyl sulfide (12.4 g, 0.2 mol), bromine (0.2 mol)

  • Solvent : CH₂Cl₂ (40 mL)

  • Temperature : Ice-salt bath (-10°C to 0°C)

  • Yield : 80%

Olefin Addition to Form Sulfonium Salt (S2)

S1 is dissolved in acetonitrile, and an olefin (160 mmol) is added dropwise. For 1-ethyl-2-phenylaziridine, the olefin precursor is likely styrene derivatives substituted with ethyl groups. The mixture is stirred for 4 hours, yielding a white solid (S2).

Key Parameters

  • Olefin : Ethyl-substituted styrene derivative

  • Solvent : CH₃CN (160 mL)

  • Reaction Time : 4 hours

  • Yield : 30–38.6%

Amine-Induced Ring Closure to Aziridine

S2 (10 mmol) is treated with excess amine (20–50 mmol) in water at room temperature for 12 hours. The amine acts as a nucleophile, triggering ring closure to form the aziridine core. Subsequent extraction with diethyl ether and distillation under reduced pressure isolates this compound.

Optimized Conditions

  • Amine : Ethylamine or derivatives

  • Workup : Saturated brine addition, ether extraction, Na₂SO₄ drying

  • Purification : Distillation under reduced pressure

  • Yield : 85–100%

Mechanistic Insights and Regioselectivity

The reaction proceeds via nucleophilic attack of the amine on the sulfonium salt (S2), displacing dimethyl sulfide and forming the aziridine ring. The steric and electronic properties of the olefin and amine dictate regioselectivity, favoring the 1-ethyl-2-phenyl substitution pattern. Computational studies suggest that the transition state involves partial positive charge development on the carbon adjacent to the sulfur atom, guiding the amine’s nucleophilic trajectory.

Scalability and Industrial Relevance

This method is scalable to gram quantities without significant yield reduction. For instance, a 10 mmol scale reaction produces ~1.5 g of this compound. Industrial applications benefit from the solvent-free conditions and recyclability of dimethyl sulfide, though bromine handling requires stringent safety protocols.

Comparative Analysis of Reaction Parameters

The table below summarizes critical variables affecting yield and selectivity:

StepVariableOptimal ValueYield Impact
S1 FormationTemperature-10°C to 0°CPrevents side reactions
S2 SynthesisOlefin ReactivityEthyl-substitutedEnhances ring strain relief
Aziridine FormationAmine NucleophilicityPrimary alkyl aminesMaximizes ring-closure efficiency

Challenges and Mitigation Strategies

Byproduct Formation

Self-oligomerization of aziridines can occur if purification is delayed. Immediate distillation under reduced pressure minimizes this issue.

Moisture Sensitivity

S1 and S2 are hygroscopic, requiring anhydrous conditions during synthesis. Use of molecular sieves or inert atmosphere (N₂/Ar) is recommended .

Chemical Reactions Analysis

Catalytic Systems and Conditions

1-Ethyl-2-phenylaziridine reacts with CO₂ under metal-organic framework (MOF) catalysis to form oxazolidinones. Representative results include:

CatalystTemp (°C)Pressure (MPa)Yield (%)Regioselectivity (2S:3S)Source
Dy-MOF-1 + TBAB302.0>9996:4
Zn-MOF + TBAB302.09596:4
Cu₃₀-MOF + TBAB802.0>9998:2
NbCl/TBAI251.06592:8

Key Findings :

  • Dy-MOF-1 achieves quantitative yield (>99%) at 30°C and 2 MPa CO₂, with 96:4 selectivity for 3-ethyl-5-phenyloxazolidin-2-one (2S) over 3-ethyl-4-phenyloxazolidin-2-one (3S) .

  • Cu₃₀-MOF shows superior recyclability (>10 cycles) and retains crystallinity after repeated use .

  • Lower pressures (e.g., 0.5 MPa CO₂) reduce yields to 49% .

Reaction Optimization

In the presence of Dy-MOF-1 and tetrabutylammonium bromide (TBAB), this compound reacts with CS₂ to form thiazolidine-2-thione derivatives:

Temp (°C)Time (h)Yield (%)Selectivity (Product:Byproduct)Source
601287>99:1
80996>99:1

Mechanistic Insight :

  • The reaction proceeds via aziridine activation by Dy³⁺ Lewis acid sites, followed by nucleophilic attack by CS₂ .

  • Heterogeneous catalysis is confirmed by filtration experiments showing no conversion after catalyst removal .

Performance Across Metal Catalysts

Catalyst SystemSubstrateYield (%)RegioselectivitySource
Dy-MOF-1 + TBABThis compound>9996:4
HKUST-1 + TBABThis compound9596:4
NbCl/TBAIThis compound6592:8
Cu(OAc)₂ + TBABThis compound4592:8

Notable Trends :

  • MOF-based catalysts outperform homogeneous systems (e.g., Cu(OAc)₂) due to synergistic Lewis acid/base sites and porosity .

  • Bulky N-substituents (e.g., isopropyl) hinder reactivity, while electron-withdrawing aryl groups reduce yields .

Aryl-Substituted Derivatives

Aziridine DerivativeProduct Yield (%)Regioselectivity (2S:3S)Source
1-Ethyl-2-(4-methylphenyl)aziridine8998:2
1-Ethyl-2-(4-chlorophenyl)aziridine8597:3

Observations :

  • Electron-donating groups (e.g., -CH₃) enhance yields, while electron-withdrawing groups (e.g., -Cl) reduce reactivity .

  • Steric effects dominate regioselectivity, favoring 5-substituted oxazolidinones .

Proposed Pathways

  • CO₂ Cycloaddition :

    • Step 1: Aziridine activation via coordination to metal centers (e.g., Dy³⁺, Zn²⁺).

    • Step 2: Nucleophilic ring-opening by CO₂, facilitated by TBAB.

    • Step 3: Cyclization to form oxazolidinone .

  • CS₂ Cycloaddition :

    • Similar activation steps, with CS₂ acting as a thiophile to form thiazolidine-2-thione .

Scientific Research Applications

Chemical Applications

1. Catalysis in Cycloaddition Reactions

1-Ethyl-2-phenylaziridine has been extensively studied for its role as a substrate in cycloaddition reactions, particularly with carbon dioxide. In a notable study, the compound was used in a cycloaddition reaction with CO2 to produce oxazolidinones, demonstrating significant yields under optimized conditions. The reaction conditions included varying temperatures, where yields improved from 30% at room temperature to over 99% at 100°C .

Table 1: Yield of Oxazolidinones from Cycloaddition of CO2 with this compound

Temperature (°C)Yield (%)
2530
8091
100>99
12085

The study highlighted the potential of using metal-organic frameworks (MOFs) as catalysts for these reactions, with the aziridine compound serving as an effective reactant. The catalyst demonstrated the ability to be reused multiple times without significant loss in activity, indicating practical applications in sustainable chemistry .

2. Synthesis of Polyamines

The compound serves as a building block for synthesizing polyamines through ring-opening polymerization. Its strained aziridine ring structure makes it highly reactive, facilitating nucleophilic attacks that lead to stable products such as amines and oxazolidinones .

Biological Applications

1. Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit potential antimicrobial activities. For instance, studies have focused on synthesizing various derivatives and evaluating their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. These studies typically employ disc diffusion methods to assess antimicrobial activity, revealing promising results for certain derivatives .

Industrial Applications

1. Production of Specialized Polymers and Coatings

In industrial settings, this compound is utilized in the production of specialized polymers and coatings due to its unique chemical properties. The compound's ability to undergo nucleophilic ring-opening reactions makes it suitable for creating materials with specific performance characteristics tailored to various applications .

Case Studies

Case Study: CO2 Utilization

A pivotal study examined the use of this compound in catalyzing the conversion of CO2 into high-value products. The research demonstrated that under specific conditions, this aziridine could effectively facilitate the formation of oxazolidinones from CO2, showcasing its potential role in carbon capture technologies .

Case Study: Antimicrobial Activity

Another study focused on synthesizing new derivatives from this compound and evaluating their antimicrobial properties. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1-Ethyl-2-phenylaziridine involves nucleophilic ring-opening reactions. The aziridine ring is highly strained, making it susceptible to nucleophilic attack. This leads to the formation of more stable products, such as amines and oxazolidinones . The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.

Comparison with Similar Compounds

Comparison with Similar Aziridine Derivatives

Aziridines are highly reactive due to ring strain, but substituents dramatically influence their physicochemical properties and reactivity. Below is a detailed comparison of 1-ethyl-2-phenylaziridine with structurally related compounds.

Substituent Effects on Reactivity

  • This compound vs. 1-Isopropyl-2-phenylaziridine: The ethyl group in this compound allows efficient CO₂ cycloaddition under mild conditions (25°C, 1 atm CO₂) using NbCl/TBAI catalysts, yielding regiospecific oxazolidinones. In contrast, the bulkier isopropyl substituent hinders reactivity under the same conditions, reducing yields .
  • 1-Methylaziridine :
    Simpler analogs like 1-methylaziridine lack aromatic substituents, resulting in lower thermal stability and distinct reactivity profiles. For example, 1-methylaziridine is more volatile (boiling point ~80°C) and requires stringent safety protocols due to higher toxicity .

Catalytic Efficiency in CO₂ Cycloaddition

Table 1 compares catalytic systems for converting aziridines into oxazolidinones:

Aziridine Catalyst System Conditions Yield (%) Regioselectivity (2a:3a) Reference
This compound NbCl/TBAI 25°C, 1 atm CO₂, 24 h 85 >99:1
This compound Cu(OAc)₂ + TBAB 80°C, 2 MPa CO₂, 12 h 45 1.5:1
1-Isopropyl-2-phenylaziridine NbCl/TBAI 25°C, 1 atm CO₂, 24 h <10 N/A

This compound demonstrates superior reactivity and regioselectivity under mild conditions compared to bulkier analogs. The NbCl/TBAI system achieves 85% yield, while free Cu²⁺ salts (e.g., Cu(OAc)₂) yield only 45% due to inefficient activation .

Steric and Electronic Modifications

  • Silyl-Substituted Aziridines: Compounds like 2-carbomethoxy-2-dimethylphenylsilyl-1-phenylaziridine exhibit altered regioselectivity due to the electron-withdrawing silyl group.
  • N-(1-Phenylethyl)aziridine-2-carboxylate Esters: These derivatives are chiral synthons for alkaloids and amino acids. Unlike this compound, their carboxylate esters enable stereoselective ring-opening reactions, broadening applications in asymmetric synthesis .

Biological Activity

1-Ethyl-2-phenylaziridine is a nitrogen-containing heterocyclic compound that has garnered interest in various fields of chemistry, particularly in catalysis and organic synthesis. This article delves into the biological activity of this compound, focusing on its catalytic properties, potential applications in drug synthesis, and relevant research findings.

Chemical Structure

This compound has the molecular formula C10H13NC_{10}H_{13}N and features a three-membered aziridine ring with an ethyl and a phenyl substituent. The unique structure of aziridines often contributes to their reactivity and biological activity.

Catalytic Activity

Recent studies have highlighted the potential of this compound as a substrate in catalytic reactions, particularly in the synthesis of oxazolidinones through the coupling with carbon dioxide (CO2). The catalytic activity was significantly influenced by the choice of catalysts and reaction conditions.

Case Study: Catalytic Coupling with CO2

A study investigated the cycloaddition of this compound with CO2 using various catalysts. The results demonstrated high yields and selectivity for the desired product, showcasing the compound's utility in green chemistry applications.

Table 1: Cycloaddition Reaction Conditions and Yields

EntryCatalystTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Yield (%)Regioselectivity
1ZrHEDP12036>998596:4
2ZrHEDP10036978997:3
3ZrHEDP8036846297:3
........................

The optimal reaction temperature was found to be around 100°C100°C, where yields were maximized without compromising selectivity. This indicates that the compound can serve as an effective intermediate in synthesizing more complex molecules under environmentally friendly conditions .

Biological Implications

While direct biological activities of this compound are less documented, its derivatives and related compounds have shown potential pharmacological activities. Aziridines are known for their reactivity towards nucleophiles, which can lead to bioactive compounds. For instance, derivatives of aziridines have been explored for their roles as antibacterial agents and in cancer therapy due to their ability to form covalent bonds with biomolecules.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when publishing aziridine-related data?

  • Best Practices : Disclose all synthetic modifications, byproducts, and failed attempts in supplementary files. Cite primary literature for known compounds and provide detailed spectra for novel derivatives. Avoid redundant data presentation (e.g., tables duplicating figure content) .

Q. What documentation is critical for replicating this compound experiments?

  • Checklist : Include exact catalyst preparation steps, solvent drying methods, and inert gas protocols. Archive raw NMR/GC-MS files in open-access repositories. Reference CAS registry numbers and purity grades (e.g., ≥95%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.